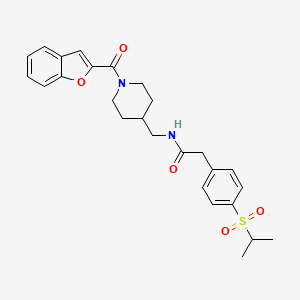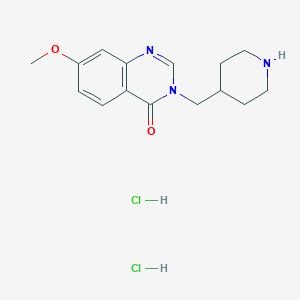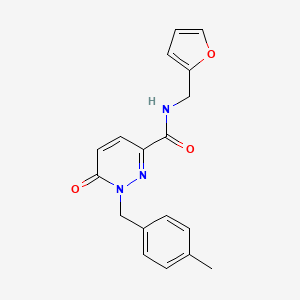![molecular formula C15H13N7O2S2 B2450698 N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2380189-85-3](/img/structure/B2450698.png)
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a pyrazine ring, an azetidine ring, a benzothiadiazole ring, and a sulfonamide group. These functional groups suggest that this compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a pyrazine ring (a six-membered ring with two nitrogen atoms), an azetidine ring (a four-membered ring with one nitrogen atom), a benzothiadiazole ring (a fused ring system containing a benzene ring, a thiadiazole ring), and a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom) .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the sulfonamide group might be susceptible to hydrolysis, the azetidine ring might undergo ring-opening reactions, and the pyrazine ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, it might have a relatively high molecular weight and could be expected to have significant polarity due to the presence of several heteroatoms and polar functional groups .科学的研究の応用
Cancer Cell Line Activity
- A study by Ghorab et al. (2016) investigated novel sulfonamides with 3,4-dimethoxyphenyl moiety, showing in vitro anticancer activity against various cancer cell lines, including hepatocellular carcinoma (HepG2), medulloblastoma (Daoy), cervical cancer (HeLa), and colon cancer (HT-29). These compounds also inhibited vascular endothelial growth factor receptor (VEGFR)-2, indicating potential utility in cancer therapy (Ghorab et al., 2016).
Antileishmanial Activity
- Research by Singh et al. (2012) synthesized and evaluated compounds including N-(1-methyl-1H-indol-3-yl)methyleneamines and azetidin-2-ones for antileishmanial activity against Leishmania major. Their findings suggest potential applications in developing treatments for parasitic infections (Singh et al., 2012).
Anti-Tubercular Activity
- A study by Dighe et al. (2012) focused on synthesizing benzamide and benzene sulfonamide derivatives for anti-tubercular activity. The compounds were evaluated against Mycobacterium tuberculosis, indicating potential in tuberculosis treatment (Dighe et al., 2012).
Enzyme Inhibition Potential
- Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. These compounds showed significant inhibitory activity against α-glucosidase and acetylcholinesterase, indicating applications in enzyme inhibition research (Abbasi et al., 2019).
Antimicrobial and Antifungal Activity
- Gilani et al. (2016) synthesized and evaluated azetidin-2-ones derivatives for antimicrobial properties. These compounds showed moderate to good inhibition against bacterial and fungal strains, suggesting their use in antimicrobial research (Gilani et al., 2016).
Cardiac Electrophysiological Activity
- Morgan et al. (1990) explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides. Their potency in Purkinje fiber assays indicates potential applications in cardiac electrophysiology research (Morgan et al., 1990).
In Silico Studies
- The in silico molecular docking studies by Abbasi et al. (2019) align with the in vitro enzyme inhibition data, demonstrating the use of these compounds in computational drug discovery (Abbasi et al., 2019).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound would likely depend on its intended use and the results of initial studies. If it shows promise in a particular application, further studies might be conducted to optimize its properties, study its mechanism of action in more detail, or investigate potential new uses .
特性
IUPAC Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O2S2/c1-21(10-8-22(9-10)15-12(7-16)17-5-6-18-15)26(23,24)13-4-2-3-11-14(13)20-25-19-11/h2-6,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVMJIQHRFTPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2450615.png)
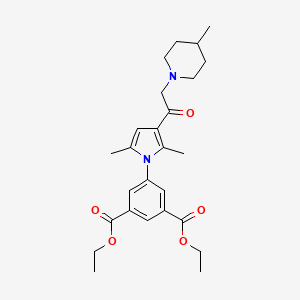
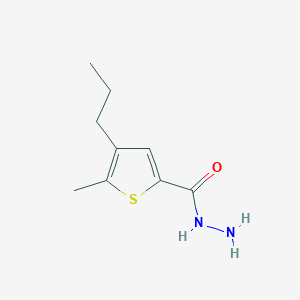
![6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2450621.png)

![Ethyl 2-[2-(oxirane-2-carbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B2450623.png)
![1-((1-(1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450624.png)
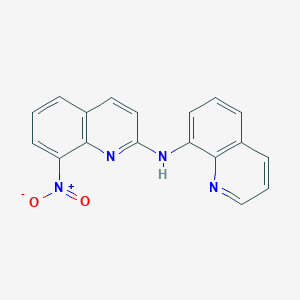
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2450626.png)
